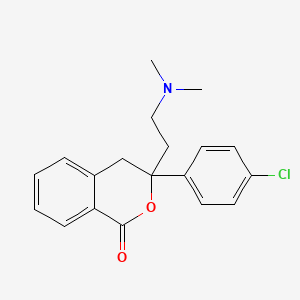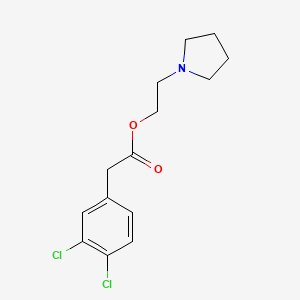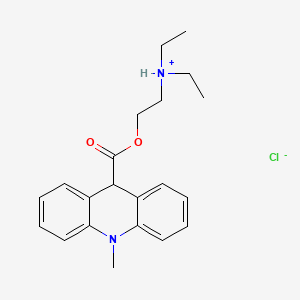
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride is a biochemical.
科学的研究の応用
Chemiluminescent Properties
Chemiluminescent Labels : Acridan-9-carboxylic acid derivatives, specifically 9-[(N-hydroxysuccinimidyl-4-oxo-4-N-phenylaminobutanoate)N-carb oxylat e]-10-methyl-acridinium, have shown promising results as chemiluminescent labels detectable at extremely low levels, with a half-life greater than 2 weeks at 20°C (Renotte et al., 2000).
Electrochemiluminescence in Medical Diagnostics : Acridan-9-carboxylic acid derivatives can serve as chemiluminescence indicators in medical diagnostics, including chemiluminescence and electrochemiluminescence immunoassays, and hybridization protection assays for nucleic acids (Czechowska et al., 2017).
Photolysis and DNA Binding : The photolysis of acridan-9-carboxylic acid derivatives leads to the release of corresponding carboxylic acids, and these derivatives exhibit intercalation and binding with DNA, suggesting potential applications in biological studies and imaging (Jana et al., 2013).
ECL Immunoassays and Nucleotide Assays : Acridan esters, such as 2',6'-difluorophenyl 10-methylacridan-9-carboxylate, show potential for use as labels in ECL immunoassays and nucleotide assays due to their light emission properties (Wilson et al., 2001).
Enhanced Stability and Light Emission : 10-Methyl-acridinium-9-(N-sulphonylcarboxamide) salts demonstrate improved stability and a range of light emission kinetics, indicating their utility in various chemiluminescence-based applications (Mattingly, 1991).
Biomedical Applications
Biotinylated Acridinium Esters for Chemiluminescence : Biotinylated acridinium ester derivatives, such as 9-(3-biotinyloxypropyl)-10-methylacridinium-9-carboxylate trifluoromethane sulphonate, exhibit enhanced chemiluminescence in certain solvents, suggesting applications in biosensing and diagnostics (Agiamarnioti et al., 2004).
Photoactive Precursors for Neurotransmitter Release : Acridinyl methyl esters, derived from acridine, have been explored as photochemically removable protecting groups for neurotransmitter amino acids, indicating potential applications in neuroscience research (Piloto et al., 2013).
Antibacterial Properties : Derivatives of acridone carboxylic acids, including esters, have been evaluated for their antibacterial properties, suggesting potential applications in the development of new antimicrobial agents (Markovich et al., 2014).
Other Applications
- Quantitative Structure-Antileukemic Relationships : Simple carboxylic acid derivatives of 9-anilinoacridine, including those with acridan-9-carboxylic acid structure, demonstrate significant antileukemic activity, contributing to the understanding of structure-activity relationships in cancer therapy (Denny & Cain, 1978).
特性
CAS番号 |
69781-84-6 |
|---|---|
製品名 |
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride |
分子式 |
C21H27ClN2O2 |
分子量 |
374.9 g/mol |
IUPAC名 |
diethyl-[2-(10-methyl-9H-acridine-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-4-23(5-2)14-15-25-21(24)20-16-10-6-8-12-18(16)22(3)19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H |
InChIキー |
GUQBDMAZUPCILU-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2N(C3=CC=CC=C13)C.[Cl-] |
正規SMILES |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2N(C3=CC=CC=C13)C.[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



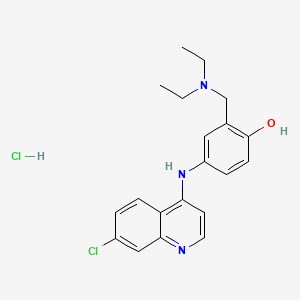
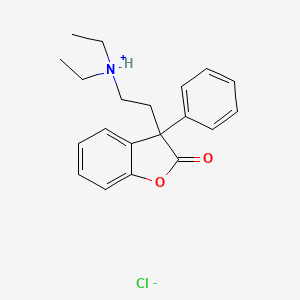
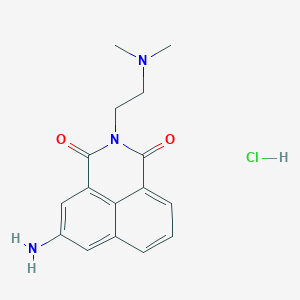
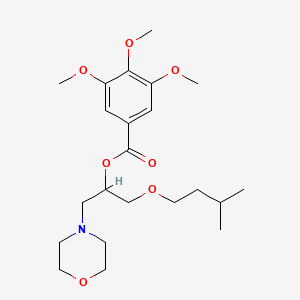
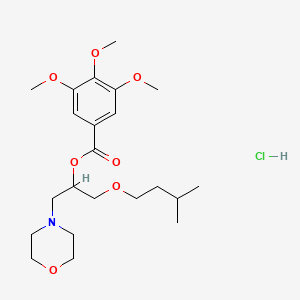
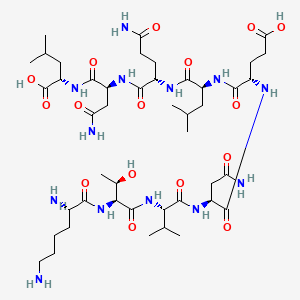
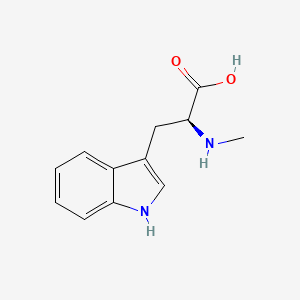
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
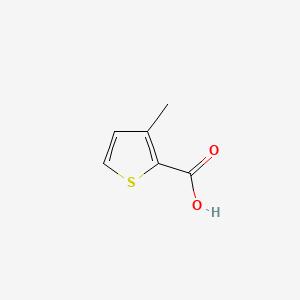
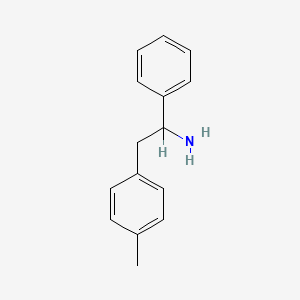
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
